N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide is a chemical compound with intriguing properties and potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfanyl linkage, and a methylbenzenecarboxamide moiety. These structural features contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with Ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to form the ethyl-substituted product.
Amidation Reaction: The final step involves the reaction of the ethyl-substituted product with 2-methylbenzenecarboxylic acid in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide
- N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-4-2-3-5-15(12)16(19)18-10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIIYFJCVMAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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